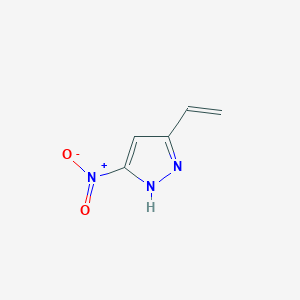

3-ethenyl-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-2-4-3-5(7-6-4)8(9)10/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEDKOPKAREIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NNC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Detailed Chemoselectivity of 3 Ethenyl 5 Nitro 1h Pyrazole Systems

Mechanistic Studies of Addition Reactions Involving Nitrovinyl Moieties

The nitrovinyl group is a key reactive site in 3-ethenyl-5-nitro-1H-pyrazole, participating in various addition reactions. The electron-withdrawing nature of the nitro group activates the ethenyl moiety, making it susceptible to nucleophilic attack.

Analysis of Zwitterionic Intermediate Formation and Proton Shift Dynamics

Mechanistic studies, particularly those involving the addition of nucleophiles to nitrovinyl systems, often point to the formation of a zwitterionic intermediate. researchgate.netrsc.orgresearchgate.net In the context of pyrazole (B372694) chemistry, the reaction of a nucleophile with the electrophilically activated β-carbon atom of the nitrovinyl group leads to the initial formation of a zwitterionic species. researchgate.netrsc.orgresearchgate.net This intermediate is a key juncture in the reaction pathway.

Following the formation of the zwitterionic intermediate, the reaction can proceed to the final product through various pathways, a common one being a proton shift. researchgate.netrsc.org Specifically, a researchgate.netresearchgate.net-proton sigmatropic shift has been identified as a crucial step in the conversion of the zwitterionic intermediate to the final, more stable product. researchgate.netrsc.org This dynamic process involves the intramolecular transfer of a proton, leading to the ultimate structure of the addition product. The stability and subsequent reactivity of this zwitterionic intermediate are influenced by the solvent and the electronic nature of the substituents on both the pyrazole ring and the reacting partner.

Application of Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation

Molecular Electron Density Theory (MEDT) has proven to be a powerful tool for understanding the mechanisms of reactions involving pyrazole systems. researchgate.netrsc.orgmdpi.comgrowingscience.com By analyzing the electron density throughout the reaction, MEDT provides insights into the electronic and energetic properties of the reactants, transition states, and intermediates. growingscience.com

In the context of addition reactions to nitrovinyl pyrazoles, MEDT calculations have been used to evaluate the molecular mechanism. researchgate.netrsc.org These studies have confirmed that such reactions are often controlled by the local interaction between the electrophilically activated β-carbon of the nitrovinyl group and a nucleophilically activated atom of the reacting species. researchgate.netrsc.org Furthermore, MEDT can help classify the type of cycloaddition reaction (e.g., pmr-type, cb-type) and predict the regioselectivity based on the electronic structure of the reactants. growingscience.commdpi.com The theory suggests that the electron density, rather than just frontier molecular orbitals, dictates molecular reactivity. growingscience.com

Regioselectivity and Stereoselectivity in Pyrazole Functionalization

The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is a central theme in the synthesis of functionalized pyrazoles.

Influence of Substituents on Regiochemical Outcomes during Ring Construction

The synthesis of the pyrazole ring itself, often through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648), is subject to regiochemical considerations, especially when using substituted hydrazines. The electronic and steric properties of the substituents on both reactants play a significant role in directing the cyclization to form one regioisomer over another. mdpi.comresearchgate.netconicet.gov.ar

For instance, in the reaction of β-ketoesters with substituted hydrazines, the regioselectivity can be influenced by the reaction conditions, such as the solvent and acidity. researchgate.netconicet.gov.ar Electron-withdrawing groups on the hydrazine can alter the nucleophilicity of the two nitrogen atoms, thereby affecting which one preferentially attacks a particular carbonyl group of the dicarbonyl precursor. researchgate.net Similarly, the substituents on the dicarbonyl component can create steric hindrance or electronic bias, favoring the formation of a specific pyrazole isomer. mdpi.combeilstein-journals.org The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations. conicet.gov.ar

Stereocontrol in Ethenyl Group Reactions

The reactions of the ethenyl group in this compound can also be subject to stereocontrol, leading to the formation of specific stereoisomers. For example, in cycloaddition reactions involving the ethenyl moiety, the approach of the reacting partner can be influenced by the steric bulk of the pyrazole ring and its substituents, leading to diastereoselectivity.

In the context of Michael additions to chiral α,β-unsaturated systems, the existing stereocenter can direct the incoming nucleophile to a specific face of the double bond. While specific studies on the stereocontrol of the ethenyl group in this compound are not extensively detailed in the provided context, general principles of stereoselective synthesis suggest that the use of chiral auxiliaries, catalysts, or reagents can be employed to achieve high levels of stereocontrol in reactions involving the ethenyl group. beilstein-journals.orgmdpi.com The development of stereoselective methods is crucial for the synthesis of enantiomerically pure pyrazole derivatives for applications in medicinal chemistry and materials science. acs.org

Electronic Effects and Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it towards nucleophilic attack. chim.it This effect is particularly pronounced at the carbon atoms of the ring, making them more susceptible to reaction with nucleophiles. researchgate.netchim.it Furthermore, the nitro group enhances the acidity of the N-H proton of the pyrazole ring, facilitating its deprotonation under basic conditions. nih.gov

The reactivity of the nitro group itself is also a key aspect. It can be reduced to an amino group, which opens up a plethora of further functionalization possibilities. smolecule.com This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic character and subsequent reactivity of the pyrazole system. The presence of the nitro group is a critical feature that defines the chemical behavior of this compound, making it a versatile building block in organic synthesis.

Impact on Pyrazole Ring Acidity and Reactivity

The pyrazole ring is an amphoteric heterocycle, possessing both acidic (pyrrole-like N-H) and basic (pyridine-like N) nitrogen atoms. mdpi.com The introduction of a nitro group at the C5 position has a profound impact on the electronic properties and, consequently, the acidity and reactivity of the pyrazole ring.

The nitro group is a powerful electron-withdrawing group, which significantly increases the acidity of the pyrazole N-H proton compared to non-nitrated analogs. This enhanced acidity facilitates deprotonation, making the molecule more amenable to N-alkylation or other reactions involving the pyrazole anion. researchgate.net

The electron density of the pyrazole ring is substantially lowered, which deactivates the ring towards electrophilic substitution. Generally, in pyrazoles, electrophilic attack occurs preferentially at the C4 position. mdpi.commdpi.com However, the potent deactivating effect of the nitro group at C5, combined with the deactivation by the ethenyl group at C3, makes electrophilic substitution on the ring challenging. Conversely, the electron-deficient nature of the ring, particularly at the carbon atoms bearing the nitro group (C5) and adjacent to the ring nitrogens (C3), enhances its susceptibility to nucleophilic attack. mdpi.commdpi.com

| Feature | Influence of Nitro and Ethenyl Groups | General Principle Reference |

| Ring Acidity | The C5-nitro group strongly withdraws electron density, significantly increasing the acidity of the N1-H proton. | |

| Reactivity to Electrophiles | The pyrazole ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of both the nitro and ethenyl groups. | mdpi.com |

| Reactivity to Nucleophiles | The ring is activated towards nucleophilic attack, especially at the electron-deficient C3 and C5 positions. | mdpi.commdpi.com |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for pyrazoles bearing strong electron-withdrawing groups, such as a nitro substituent. pressbooks.pub In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient ring carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. pressbooks.pub

For a derivative of this compound to undergo SNAr, a suitable leaving group would need to be present on the ring, typically at the C3 or C5 position. For instance, if the ethenyl group at C3 were replaced by a halogen (e.g., bromine or chlorine), this position would be highly activated for nucleophilic substitution. The nitro group at C5 is crucial for this reactivity, as it can stabilize the negative charge of the intermediate through resonance. pressbooks.pub The reaction rate is enhanced by the number of electron-withdrawing groups on the aromatic ring. pressbooks.pub

Common nucleophiles used in such reactions on heterocyclic systems include amines, alkoxides, and thiols. znaturforsch.comresearchgate.net The regioselectivity of the attack would be directed by the position of the leaving group and the steric environment of the molecule.

Chemical Transformations of the Ethenyl Group

The ethenyl (vinyl) group attached to the pyrazole ring is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is modulated by the electronic influence of the 5-nitro-1H-pyrazole moiety.

Electrophilic Additions and Markovnikov's Rule Considerations

The double bond of the ethenyl group is susceptible to electrophilic addition reactions. In the case of unsymmetrical reagents like hydrogen halides (HX), the regioselectivity of the addition is generally predicted by Markovnikov's rule. The rule states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. savemyexams.commasterorganicchemistry.com This preference is due to the formation of the more stable carbocation intermediate during the reaction mechanism. savemyexams.commasterorganicchemistry.com

For vinylpyrazoles, the addition of hydrogen halides typically follows this rule, forming 1'-(haloethyl)pyrazole derivatives. mdpi.com However, the strong electron-withdrawing nature of the 5-nitro-pyrazole ring decreases the nucleophilicity of the ethenyl group's double bond. mdpi.com This deactivation can make electrophilic additions more difficult to achieve compared to vinylpyrazoles with electron-donating substituents. The reaction of 4-nitro-3,5-dimethyl-1-vinylpyrazole, an analog, shows that the nitro group's deactivating effect significantly hampers the addition of hydrogen halides to the vinyl group. mdpi.com

| Reagent | Expected Product (Following Markovnikov's Rule) | Electronic Influence | Reference |

| H-Br | 3-(1-Bromoethyl)-5-nitro-1H-pyrazole | The 5-nitro-pyrazole ring deactivates the vinyl double bond, making the reaction less facile. | savemyexams.commdpi.com |

| H-Cl | 3-(1-Chloroethyl)-5-nitro-1H-pyrazole | Similar deactivation is expected, potentially requiring harsher reaction conditions. | masterorganicchemistry.commdpi.com |

Radical Reactions and Polymerization Potential

The ethenyl group of nitropyrazoles can participate in radical reactions, including polymerization. Studies on the closely related monomer 1-vinyl-3(5)-methyl-4-nitropyrazole have demonstrated its activity in radical polymerization. researchgate.netctj-isuct.ru The polymerization process is influenced by the position of substituents on the pyrazole ring. For instance, it was observed that the isomer where a methyl group is at the C5 position polymerizes at a higher rate than the isomer with the methyl group at C3. researchgate.net

This suggests that this compound also possesses the potential to act as a monomer in radical polymerization. The presence of both a polymerizable vinyl group and a polar nitro group could lead to polymers with interesting chemical and physical properties. The polymerization would likely be initiated by standard radical initiators under appropriate thermal or photochemical conditions.

Vinyl Group as a Protecting Group Strategy

In the broader context of pyrazole chemistry, the vinyl group has been successfully employed as a protecting group for the ring nitrogen. nih.gov It is particularly useful because of its stability under certain reaction conditions, such as bromine-lithium exchange, and its facile removal under mild oxidative conditions. nih.gov

For example, an N-vinyl group on a pyrazole ring can be removed by treatment with potassium permanganate (B83412) (KMnO₄) to regenerate the N-H pyrazole. nih.gov This strategy allows for selective functionalization at other positions of the pyrazole ring that might otherwise be incompatible with a free N-H group. While this application has been demonstrated for N-vinylpyrazoles, the principle could potentially be adapted, although C-vinyl groups are generally more robust and less commonly used as protecting groups in this manner. The cleavage of a C-vinyl bond would require more specific and typically harsher conditions than N-vinyl group removal.

Advanced Applications and Research Frontiers in Chemical Sciences

Utility as Precursors and Synthetic Intermediates in Organic Synthesis

The structure of 3-ethenyl-5-nitro-1H-pyrazole makes it a versatile building block for the synthesis of more complex molecules. The pyrazole (B372694) core itself is a valuable synthetic intermediate, and the presence of both an ethenyl (vinyl) group and a nitro group provides multiple reaction sites for further functionalization. mdpi.comorganic-chemistry.org

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It can be readily transformed into other functional groups, most notably an amino group via reduction. This conversion opens pathways to a vast array of derivatives, including amides, sulfonamides, and fused heterocyclic systems. rsc.org Furthermore, the nitro group can direct electrophilic substitution reactions and, in some cases, can be displaced by nucleophiles, allowing for the introduction of various substituents at the C5 position. researchgate.net The synthesis of nitropyrazoles often involves the nitration of a pyrazole precursor, with the reaction conditions dictating the regioselectivity. researchgate.netresearchgate.net For instance, the synthesis of 3,4-dinitropyrazole (DNP) can be achieved from pyrazole through N-nitration, followed by rearrangement and C-nitration. researchgate.net

The ethenyl group at the C3 position offers a different set of synthetic possibilities. It can participate in a variety of addition reactions across the double bond and is a key functional group for polymerization. evitachem.com It also enables participation in cycloaddition reactions, which are powerful tools for constructing complex ring systems. organic-chemistry.org The synthesis of ethenyl-substituted pyrazoles can be achieved through methods like the reaction of a pyrazole derivative with acetylene. evitachem.com

The combination of these functional groups on a stable pyrazole scaffold allows for a modular approach to synthesis. One functional group can be reacted selectively while leaving the other intact for subsequent transformations. For example, the nitro group could be reduced to an amine, which is then used to construct a larger molecular framework, with the ethenyl group being utilized later for polymerization or cross-linking. The synthesis of such polysubstituted pyrazoles often relies on multi-component or one-pot reactions, such as the condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis) or the reaction of hydrazones with nitroolefins. mdpi.comorgsyn.org

| Functional Group | Potential Synthetic Transformations | Resulting Functionality |

|---|---|---|

| Nitro Group (-NO₂) | Reduction, Nucleophilic Substitution | Amine, Amide, Fused Heterocycles |

| Ethenyl Group (-CH=CH₂) | Addition Reactions, Polymerization, Cycloaddition | Saturated Alkyl Chains, Polymers, Complex Ring Systems |

| Pyrazole Ring | N-Alkylation/Arylation, C-H Activation | N-Substituted Derivatives, C-Functionalized Pyrazoles |

Design and Synthesis of Ligands for Coordination Chemistry

Pyrazole derivatives are highly effective ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms—one with a pyrrole-like character (proton donor) and one with a pyridine-like character (proton acceptor). acs.orgresearchgate.netresearchgate.net This arrangement allows them to coordinate to metal ions in various modes, forming mononuclear, binuclear, and polynuclear complexes as well as metal-organic frameworks (MOFs). researchgate.netresearchgate.net

The compound this compound possesses the fundamental pyrazole N,N-donor site. The electronic properties of the ligand, and consequently the stability and reactivity of its metal complexes, are significantly modulated by its substituents. The strong electron-withdrawing nature of the nitro group at the C5 position decreases the electron density on the pyrazole ring, which can affect the donor strength of the nitrogen atoms and the stability of the resulting metal complexes.

Research on related nitro-functionalized pyrazole ligands has demonstrated their ability to form stable complexes with various transition metals, such as copper(II). cnr.itmdpi.comresearchgate.net For example, new ligands based on pyrazole have been synthesized by condensing (1H-pyrazol-1-yl)methanol with primary amines, and their in-situ formed complexes with copper(II) salts have shown catalytic activity in the oxidation of catechol. cnr.itmdpi.comresearchgate.net The specific geometry and steric effects imposed by the ligand influence the coordination environment and catalytic performance. mdpi.com Studies on 4-nitropyrazole-3-carboxylic acid have also revealed its capacity to act as a bridging ligand, forming binuclear copper(II) and cobalt(II) complexes. researchgate.net

The ethenyl group at the C3 position adds another dimension to the ligand's potential. While the primary coordination is expected through the pyrazole nitrogens, the vinyl group could potentially participate in organometallic bonding or be used as a reactive site for post-coordination modification, such as polymerization to create coordination polymers.

| Ligand Feature | Role in Coordination | Example from Related Compounds |

|---|---|---|

| Pyrazole N,N Atoms | Primary metal binding site (monodentate or bridging) | Formation of complexes with Cu(II), Co(II). researchgate.net |

| Nitro Group | Modulates electronic properties of the ligand | Nitro-pyrazole ligands used in catalytic oxidation. mdpi.com |

| Ethenyl Group | Potential for secondary coordination or polymerization | Ethenyl-substituted heterocycles used in materials synthesis. evitachem.com |

Contributions to Materials Science: Development of Functional Organic Molecules

The unique combination of ethenyl and nitro functional groups on a pyrazole core positions this compound as a candidate for the development of functional organic materials, particularly in the fields of polymers and energetic materials. researchgate.net

The presence of the ethenyl (vinyl) group allows the molecule to act as a monomer. Polymerization would lead to polyvinylpyrazole derivatives, where the properties of the resulting polymer are dictated by the pendant nitro-pyrazole group. Such functional polymers could have applications in areas like optoelectronics or as specialty resins. Related ethenyl-substituted pyrazoles are noted for their utility in developing new materials with unique electronic or optical properties. evitachem.com

The nitro group is a well-established energetic functional group (energetophore). The field of high-energy density materials (HEDMs) extensively utilizes nitrogen-rich heterocycles like pyrazole, functionalized with multiple nitro groups, to achieve a balance of high detonation performance and thermal stability. mdpi.comnih.gov Nitropyrazoles are attractive due to their high density, high nitrogen content, and positive heats of formation. researchgate.netmdpi.com For example, leveraging the structural versatility of 3-nitropyrazole derivatives has led to advanced energetic materials with high detonation velocities and thermal stability. rsc.org Fusing pyrazole with other heterocyclic rings and introducing multiple nitro groups is a common strategy to enhance energetic properties. mdpi.comrsc.org While this compound is only a mononitro derivative, it could serve as a precursor to more heavily nitrated energetic monomers. Polymerizing such a monomer could lead to energetic polymers, a class of materials that combine the mechanical properties of a polymer binder with stored chemical energy.

Computational and Theoretical Chemistry Studies of Ethenyl-Nitro-Pyrazoles

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the structural, electronic, and energetic properties of novel molecules, providing insights that can guide synthetic efforts and explain experimental observations. electrochemsci.orgnih.govresearchgate.net While specific studies on this compound are scarce, extensive theoretical work on related substituted nitropyrazoles provides a strong basis for understanding its likely characteristics.

DFT calculations on substituted pyrazoles are used to investigate:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and conformations. electrochemsci.org

Tautomeric Stability: Pyrazoles can exist in different tautomeric forms. Theoretical calculations can determine the relative stability of these tautomers, which is crucial for understanding reactivity. Studies have shown that the electronic nature of substituents significantly influences tautomeric equilibrium. mdpi.com

Electronic Properties: Calculation of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution helps to predict reactivity. nih.govrsc.org For instance, MEP maps can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

Energetic Properties: For molecules designed as HEDMs, computational methods are used to predict key performance indicators like heat of formation, density, and detonation velocity. acs.org Studies on pyrazole-triazole derivatives show that the position of nitro groups and the linkage between rings significantly affects these properties. acs.org

For this compound, DFT studies would clarify the influence of the electron-withdrawing nitro group and the π-conjugated ethenyl group on the aromaticity and electron distribution of the pyrazole ring. Such studies could predict its reactivity in synthesis, its behavior as a ligand, and its potential as an energetic material precursor. rsc.org

| Computational Method | Predicted Property | Relevance for Ethenyl-Nitro-Pyrazoles |

|---|---|---|

| DFT Geometry Optimization | Molecular structure, bond parameters | Understanding steric and conformational effects. |

| Tautomerism Analysis | Relative stability of tautomers | Predicting the dominant isomer and its reactivity. mdpi.com |

| HOMO-LUMO Analysis | Electronic transitions, reactivity | Assessing kinetic stability and reaction pathways. rsc.org |

| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Identifying sites for nucleophilic/electrophilic attack. nih.gov |

Spectroscopic and Structural Elucidation Studies of 3 Ethenyl 5 Nitro 1h Pyrazole Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 3-ethenyl-5-nitro-1H-pyrazole, both ¹H and ¹³C NMR would provide critical information.

In ¹H NMR, the protons on the ethenyl group would appear as a characteristic set of signals in the vinyl region (typically δ 5-7 ppm). Specifically, it would present as an AMX spin system with distinct doublet of doublets for each of the three protons due to both geminal and cis/trans coupling. The single proton on the pyrazole (B372694) ring (at the C4 position) would appear as a singlet, likely shifted downfield due to the electronic effects of the adjacent nitro group. The N-H proton of the pyrazole ring would also produce a signal, which is often broad and its chemical shift can be highly dependent on the solvent and concentration.

In ¹³C NMR, distinct signals would be observed for each carbon atom in the molecule. The carbons of the ethenyl group would resonate in the typical sp² region (around δ 100-140 ppm). The carbons of the pyrazole ring would also appear in the aromatic/heteroaromatic region, with the carbon bearing the nitro group (C5) being significantly shifted downfield. For instance, in 1-vinyl-3-methyl-4-nitropyrazole, the vinyl carbons appear at approximately 105.4 ppm (=CH₂) and 128.8 ppm (=CH) chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C4-H | ~8.0-9.0 | Singlet |

| Ethenyl =CH- | ~6.5-7.5 | Doublet of Doublets |

| Ethenyl =CH₂ (trans) | ~5.8-6.2 | Doublet of Doublets |

| Ethenyl =CH₂ (cis) | ~5.0-5.5 | Doublet of Doublets |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₅H₅N₃O₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 139.0382 g/mol .

The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several key pathways characteristic of nitroaromatic and heterocyclic compounds. A primary fragmentation would be the loss of the nitro group (NO₂, 46 Da), a common fragmentation for nitro-substituted heterocycles sci-hub.se. Another likely fragmentation is the loss of small neutral molecules like HCN (27 Da) from the pyrazole ring. The fragmentation of the ethenyl group could also occur.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 139 | [C₅H₅N₃O₂]⁺ | Molecular Ion (M⁺) |

| 93 | [C₅H₅N]⁺ | Loss of NO₂ |

| 112 | [C₄H₂N₂O₂]⁺ | Loss of HCN from M⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is invaluable for identifying functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. The nitro group (NO₂) would show strong asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. These are defining peaks for nitro-substituted pyrazoles lookchem.combas.bg. The N-H stretch of the pyrazole ring would appear as a broad band in the region of 3100-3500 cm⁻¹. The C=C stretching of the ethenyl group would be observed around 1620-1640 cm⁻¹, while the C=N and C=C stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region whiterose.ac.ukbohrium.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyrazole itself has a UV absorption maximum around 210 nm mdpi.com. The presence of the nitro group, a strong chromophore, and the conjugated ethenyl group would be expected to shift the absorption maximum to a longer wavelength (a bathochromic shift), likely into the 250-300 nm range, due to an extended π-conjugated system bas.bgresearchgate.net.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3500 (broad) |

| C-H (ethenyl, aromatic) | Stretching | 3000 - 3100 |

| C=C (ethenyl) | Stretching | 1620 - 1640 |

| C=N, C=C (pyrazole ring) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1530 - 1560 (strong) |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions. Although no crystal structure for this compound is reported, data from related nitro-substituted pyrazoles can provide insights.

Advanced Vibrational Spectroscopy

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, provide complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. A combined theoretical and experimental study on pyrazole and its mononitropyrazole derivatives demonstrated that techniques like Raman spectroscopy, coupled with Density Functional Theory (DFT) calculations, allow for a firm assignment of the majority of observed vibrational bands. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretch of the nitro group and the vibrations of the C=C bond in the ethenyl substituent. High-pressure Raman studies on related compounds like 3,5-dimethyl-4-nitropyrazole have been used to investigate structural stability under extreme conditions. Such techniques could be applied to this compound to understand its structural robustness.

Challenges and Future Perspectives in the Research of 3 Ethenyl 5 Nitro 1h Pyrazole

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 3-ethenyl-5-nitro-1H-pyrazole is the development of efficient and sustainable synthetic routes. Traditional methods for pyrazole (B372694) synthesis often involve multi-step procedures with harsh reagents and produce mixtures of regioisomers. mdpi.com Greener and more atom-economical approaches are therefore highly desirable.

Modern synthetic strategies that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various pyrazole derivatives. researchgate.netrsc.org

Solvent-Free and Aqueous Methods: The use of water as a solvent or performing reactions under solvent-free conditions aligns with the principles of green chemistry, reducing the environmental impact of chemical processes. tandfonline.comthieme-connect.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the one-pot synthesis of complex molecules from simple starting materials, enhancing efficiency and reducing waste. mdpi.com

A potential synthetic pathway to this compound could involve the nitration of a 3-ethenyl-1H-pyrazole precursor. The regioselectivity of the nitration reaction would be a critical factor to control. Alternatively, a route starting from a pre-nitrated pyrazole, such as 3-nitro-1H-pyrazole, followed by the introduction of the ethenyl group, could be explored. nih.gov The development of catalytic methods, potentially using transition metals, could also offer a more selective and efficient synthesis. mdpi.com

Exploration of Underexplored Reactivity and Transformation Pathways

The dual functionality of this compound, with its electron-rich ethenyl group and the electron-withdrawing nitro group, suggests a rich and underexplored reactivity profile. The nitro group significantly influences the chemical properties of the pyrazole ring, making it susceptible to nucleophilic substitution reactions. zioc.ru

Future research could focus on:

Reactions of the Ethenyl Group: The vinyl substituent can participate in a variety of transformations, including polymerization, cycloadditions, and cross-coupling reactions, allowing for the synthesis of a wide range of derivatives.

Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up pathways to novel pyrazole-based compounds with potential applications in medicinal chemistry and materials science.

Intramolecular Interactions: The proximity of the ethenyl and nitro groups may lead to interesting intramolecular cyclization reactions, providing access to novel fused heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. nih.govsci-hub.seresearchgate.net The synthesis of pyrazole derivatives has been successfully adapted to continuous-flow processes, often leading to improved yields and reduced reaction times. nih.govmdpi.comrsc.org

The integration of the synthesis of this compound with flow chemistry could address several challenges:

Handling of Hazardous Reagents: The nitration step, which often involves highly corrosive and potentially explosive reagents, can be performed more safely in a continuous-flow reactor. researchgate.net

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher selectivity and yields.

Automated Synthesis: The combination of flow chemistry with automated platforms can accelerate the discovery and optimization of new synthetic routes and the generation of libraries of related compounds for screening purposes. researchgate.net

Expansion of Applications in Emerging Chemical Technologies

The unique combination of functional groups in this compound suggests its potential for a variety of applications in emerging chemical technologies.

Energetic Materials: Nitro-substituted pyrazoles are a well-established class of energetic materials due to their high nitrogen content and heat of formation. nih.govrsc.org The presence of the ethenyl group could serve as a reactive handle for incorporation into polymeric binders, potentially leading to novel energetic polymers with tailored properties.

Materials Science: The polymerizable ethenyl group makes this compound a promising monomer for the synthesis of functional polymers. These polymers could exhibit interesting optical, electronic, or thermal properties due to the presence of the nitro-pyrazole moiety.

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities. mdpi.comresearchgate.netmdpi.com While the primary interest in nitro-pyrazoles has been in energetic materials, the exploration of their medicinal properties is an emerging area of research. smolecule.com The ethenyl group provides a site for further chemical modification to create a library of compounds for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.